N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methyl-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methyl-3-nitrobenzamide is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic compounds that have a wide range of biological activities, including antimicrobial, antiviral, anticancer, and antihypertensive properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methyl-3-nitrobenzamide typically involves the condensation of 1,2-phenylenediamine with an appropriate aldehyde or ketone, followed by further functionalization to introduce the nitrobenzamide group . Common reagents used in these reactions include formic acid, trimethyl orthoformate, and aromatic aldehydes . The reaction conditions often involve heating in the presence of a catalyst such as CuCl and TMEDA in DMSO at elevated temperatures .
Industrial Production Methods: Industrial production methods for benzimidazole derivatives often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methyl-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The benzimidazole ring can be reduced to form different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the nitrobenzamide group.
Common Reagents and Conditions: Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines for substitution reactions .
Major Products Formed: The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological activities depending on the nature of the substituents introduced .
Scientific Research Applications
N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methyl-3-nitrobenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methyl-3-nitrobenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and proteins involved in cell proliferation and survival, such as kinases and transcription factors.
Pathways Involved: It can modulate signaling pathways like the MAPK/ERK pathway, leading to the inhibition of cancer cell growth and induction of apoptosis.
Comparison with Similar Compounds
2-alkoxy-4-aryl-6-(1H-benzimidazol-2-yl)-3-pyridinecarbonitrile: Exhibits significant vasodilation properties.
N-benzimidazol-2yl benzamide analogues: Used as allosteric activators of human glucokinase for treating type-2 diabetes.
1H-benzimidazole-2-yl hydrazones: Show combined antiparasitic and antioxidant activities.
Uniqueness: Its ability to undergo multiple types of chemical reactions and form diverse derivatives further enhances its versatility and usefulness in scientific research .
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methyl-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c1-11-6-7-12(10-15(11)21(23)24)17(22)18-9-8-16-19-13-4-2-3-5-14(13)20-16/h2-7,10H,8-9H2,1H3,(H,18,22)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPRUSVVGPCANJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCC2=NC3=CC=CC=C3N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.